molecular formula C11H11NS B2417498 1-phenyl-1-thien-2-ylmethanamine CAS No. 5693-42-5

1-phenyl-1-thien-2-ylmethanamine

Cat. No.: B2417498
CAS No.: 5693-42-5
M. Wt: 189.28
InChI Key: MUAFFFYJFXPGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1-thien-2-ylmethanamine is an organic compound that features a phenyl group and a thiophene ring connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl(thiophen-2-yl)methanamine typically involves the reaction of thiophene derivatives with phenylmethanamine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated thiophene reacts with phenylmethanamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of phenyl(thiophen-2-yl)methanamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-1-thien-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-phenyl-1-thien-2-ylmethanamine is unique due to its specific arrangement of the phenyl and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing new compounds with tailored properties for various applications .

Biological Activity

1-Phenyl-1-thien-2-ylmethanamine is an organic compound characterized by its unique structural features, which include a phenyl group and a thiophene ring. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Structure and Composition

The molecular formula of this compound is C11H12NC_{11}H_{12}N with a molecular weight of approximately 172.22 g/mol. The compound features:

  • Phenyl Group : Contributes to the aromatic properties and potential interactions with biological targets.
  • Thiophene Ring : Enhances the reactivity and biological activity due to its heterocyclic nature.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiophene Derivative : The synthesis starts with thiophene derivatives that are reacted with appropriate amines.
  • Refluxing : The reaction mixture is refluxed in a suitable solvent to facilitate the formation of the desired product.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Breast Cancer Cells

A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Antiviral Activity

Recent investigations have suggested that this compound may possess antiviral properties, particularly against viruses such as MERS-CoV. A derivative of this compound showed promising results with an IC50 value below 10 µM in inhibiting viral replication.

Table 2: Antiviral Activity Data

VirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
MERS-CoV<10>100>10
Influenza Virus20>1005

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors, leading to altered signaling pathways.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic factors.

Properties

IUPAC Name

phenyl(thiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFFFYJFXPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.